S(-)-Thiopental sodium
Description
Properties
CAS No. |
51165-39-0 |
|---|---|
Molecular Formula |
C11H17N2NaO2S |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
sodium;5-ethyl-5-[(2S)-pentan-2-yl]-2-sulfanylidenepyrimidin-3-ide-4,6-dione |
InChI |
InChI=1S/C11H18N2O2S.Na/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1/t7-;/m0./s1 |
InChI Key |
AWLILQARPMWUHA-FJXQXJEOSA-M |
Isomeric SMILES |
CCC[C@H](C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=S)[N-]C1=O)CC.[Na+] |
Origin of Product |
United States |
Molecular Pharmacology and Receptor Interactions of S Thiopental Sodium
Gamma-Aminobutyric Acid Type A (GABA-A) Receptor Modulation
S(-)-Thiopental sodium, a potent barbiturate (B1230296), primarily exerts its effects on the central nervous system by modulating the function of the gamma-aminobutyric acid type A (GABA-A) receptor. scirp.org This receptor is a ligand-gated ion channel that, upon activation by its endogenous ligand GABA, allows the influx of chloride ions into the neuron. wikipedia.org This influx leads to hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. This compound enhances the action of GABA, thereby potentiating this inhibitory effect. scirp.org
Allosteric Binding Sites and Mechanisms of Action on GABA-A Receptors
This compound does not bind to the same site as GABA (the orthosteric site) but rather to a distinct, allosteric site on the GABA-A receptor complex. wikipedia.orgnih.gov This allosteric binding modulates the receptor's response to GABA. nih.gov Barbiturates, including thiopental (B1682321), are understood to have binding sites within the transmembrane domain (TMD) of the GABA-A receptor, at the interfaces between its subunits. nih.govmdpi.com
The interaction of this compound with its allosteric binding site leads to a conformational change in the receptor that increases the efficacy of GABA. openanesthesia.org Unlike other modulators like benzodiazepines which increase the frequency of channel opening, barbiturates increase the duration for which the chloride ion channel remains open in the presence of GABA. openanesthesia.org At higher concentrations, thiopental may also directly activate the GABA-A receptor, acting as a GABA-mimetic, even in the absence of the endogenous ligand. nih.gov
The primary mechanism by which this compound enhances GABAergic inhibition is by prolonging the mean open time of the GABA-A receptor's associated chloride channel. openanesthesia.orgnih.gov When GABA binds to its receptor, the channel opens, allowing chloride ions (Cl-) to flow into the cell, which hyperpolarizes the neuron. This compound, by binding to its allosteric site, stabilizes the open conformation of the channel, thereby increasing the duration of this chloride ion influx for each binding event of GABA. openanesthesia.org This prolonged influx results in a greater and more sustained hyperpolarization of the postsynaptic membrane, significantly enhancing the inhibitory postsynaptic potential. nih.gov
This increased duration of chloride ion conductance is a hallmark of barbiturate action on GABA-A receptors and is the fundamental reason for their potent central nervous system depressant effects. nih.gov
The GABA-A receptor is a heteropentameric protein, assembled from a variety of subunit subtypes (e.g., α, β, γ, δ). nih.gov The specific combination of these subunits determines the pharmacological properties of the receptor, including its sensitivity to allosteric modulators like this compound.
Research has demonstrated the stereoselective interaction of thiopental enantiomers with specific GABA-A receptor subtypes. Electrophysiological studies on Xenopus oocytes expressing human α1β2γ2 GABA-A receptors revealed that S(-)-thiopental is approximately twofold more potent than R(+)-thiopental in potentiating the effects of GABA. nih.gov This suggests that the allosteric binding site for thiopental on this common receptor isoform has a specific stereochemical configuration that preferentially accommodates the S(-) enantiomer.
The table below summarizes the comparative potency of thiopental enantiomers on α1β2γ2 GABA-A receptors.
| Compound | EC₅₀ for Potentiation of 3 µM GABA (µM) |
| S(-)-Thiopental | 26.0 |
| rac-Thiopental | 35.9 |
| R(+)-Thiopental | 52.5 |
| rac-Pentobarbital | 97.0 |
Data sourced from electrophysiological studies on Xenopus oocytes expressing human α₁β₂γ₂ GABA-A receptors. nih.gov
This subunit and enantiomer-specific modulation highlights the molecular precision of this compound's interaction with the GABA-A receptor complex.
Electrophysiological Studies of GABA-A Receptor Response to Thiopental Sodium
Electrophysiological studies have been instrumental in elucidating the precise effects of thiopental sodium on neuronal activity. These studies directly measure changes in the electrical properties of neurons, providing a functional understanding of the molecular interactions at the receptor level.
Application of thiopental to neurons results in significant changes to their membrane potential and conductance. By prolonging the opening of GABA-A receptor chloride channels, thiopental enhances the influx of negatively charged chloride ions. frontiersin.org This increased anion flow leads to hyperpolarization of the neuronal membrane, moving the resting membrane potential further from the threshold required to fire an action potential. frontiersin.org
A critical aspect of thiopental's neuroprotective properties, observed in electrophysiological studies, is its ability to attenuate hypoxic depolarization. During periods of oxygen deprivation (hypoxia), neurons undergo a rapid and detrimental depolarization, leading to ionic imbalance and eventual cell death. ahajournals.orgahajournals.org
Thiopental has been shown to significantly delay the onset and reduce the severity of this hypoxic depolarization. ahajournals.orgahajournals.org In studies using rat hippocampal slices, thiopental delayed the time to complete depolarization from approximately 11 minutes in untreated slices to about 21 minutes in treated slices. ahajournals.orgahajournals.org It also lessened the degree of depolarization observed after 10 minutes of hypoxia. ahajournals.orgahajournals.org
The mechanism behind this effect is linked to thiopental's ability to maintain ionic homeostasis. It attenuates the hypoxia-induced increase in intracellular sodium and calcium, and the decrease in intracellular potassium. ahajournals.orgahajournals.org By preserving the sodium electrochemical gradient and reducing excitotoxic calcium influx, thiopental helps to maintain the neuronal resting potential for a longer duration under hypoxic conditions. ahajournals.org
The following table presents data from a study on rat hippocampal slices, illustrating the effect of thiopental on neuronal depolarization and ion concentrations during hypoxia.
| Parameter | Untreated (10 min hypoxia) | Thiopental-Treated (10 min hypoxia) |
| Time to Complete Depolarization (min) | 11 ± 2 | 21 ± 3 |
| Membrane Potential (mV) | -12 ± 5 | -33 ± 6 |
| Intracellular Sodium (% of pre-hypoxia) | 193% | 140% |
| Intracellular Potassium (% of pre-hypoxia) | 46% | 62% |
| Intracellular Calcium (% of pre-hypoxia) | 197% | 111% |
| Recovery of Resting Potential | 31% | 89% |
Data from intracellular recordings in CA1 pyramidal cells of rat hippocampal slices. ahajournals.orgahajournals.org
These electrophysiological findings provide strong evidence for the cellular mechanisms underlying the neuroprotective effects attributed to thiopental during ischemic or hypoxic events.
Effects on Mitochondrial Function and Cellular Energetics
The pharmacological impact of this compound extends to the subcellular level, where it significantly influences mitochondrial function and cellular energy metabolism. Thiopental has been shown to decrease the cerebral metabolic rate of oxygen consumption (CMRO2), indicating a profound effect on neuronal energy processes. wikipedia.orgopenanesthesia.org
Thiopental can disrupt intracellular calcium homeostasis, a process intricately linked to mitochondrial function. The compound has been shown to attenuate increases in intracellular calcium concentration ([Ca2+]i) that result from membrane depolarization and ischemia. nih.gov This effect is likely due to its inhibition of voltage-gated calcium channels. nih.gov Mitochondria play a crucial role in buffering cytosolic calcium, and anesthetic agents can impair mitochondrial function. researchgate.net While direct causation is complex, the disruption of mitochondrial energy metabolism can lead to mitochondrial depolarization, which in turn compromises the organelle's ability to sequester calcium, potentially leading to dysregulated calcium signaling. Studies on rabbit ventricular myocardium showed that thiopental reduced the availability of calcium to myofibrils, which is attributed to its negative inotropic effect. nih.gov
Thiopental anesthesia induces a significant deceleration of energy-producing processes within brain tissue. vpbim.com.ua Studies in rats have demonstrated that administration of thiopental leads to a rapid and significant alteration in the metabolic profile of the brain. vpbim.com.ua One of the most notable changes is a threefold increase in the concentration of lactate, accompanied by a decrease in the concentration of pyruvate. vpbim.com.ua
Metabolic Changes in Rat Brain Tissue Following Thiopental Injection
| Metabolite/Ratio | Observed Change | Implication |
|---|---|---|
| Lactate | ~3-fold increase | Activation of anaerobic processes |
| Pyruvate | Decrease | Impaired entry into Krebs cycle |
| Lactate/Pyruvate Ratio | Increased | Shift to anaerobic metabolism |
| Free NAD/NADH Ratio | Significantly reduced | More reduced cellular redox state |
Impact on ATP Concentrations
The administration of thiopental, a barbiturate anesthetic, is fundamentally linked to the impairment of energy metabolism within the central nervous system, specifically impacting the concentration of adenosine (B11128) triphosphate (ATP). scirp.org Thiopental exerts its effects by significantly limiting brain energy metabolism, which leads to a reduction in ATP consumption in brain cells. scirp.orgnih.gov This action is a key component of its anesthetic and neuroprotective properties. nih.gov
Research indicates that barbiturates, including thiopental, directly interact with mitochondria, the primary sites of cellular ATP production. nih.govingentaconnect.comresearchgate.net They inhibit mitochondrial respiration, a process that can limit the oxidative production of ATP. nih.gov This inhibition of the mitochondrial respiratory chain leads to decreased ATP production. ingentaconnect.comresearchgate.net Studies on general anesthetics have shown that they can abolish the mitochondrial membrane potential, which is essential for ATP synthase to produce ATP, resulting in the inhibition of its synthesis. nih.gov The observed decrease in cellular ATP levels appears to be a common phenomenon among general anesthetics. nih.gov
The reduction in metabolic demand is a theorized basis for the neuroprotective effects of thiopental. nih.gov By decreasing intracellular ATP concentration, thiopental reduces neuronal activity and electrical signaling. nih.gov This preserves limited energy resources during critical situations such as cerebral ischemia. nih.gov This effect is so pronounced that it can lead to a state known as burst suppression on an electroencephalogram (EEG), which corresponds to a significant reduction in the cerebral metabolic rate. nih.govnih.gov
While much of the research discusses barbiturates generally or racemic thiopental, the S(-) enantiomer is known to be more potent than the R(+) enantiomer. nih.gov This higher potency suggests that its effects on metabolic depression and, consequently, on ATP concentration, are more pronounced at equivalent doses compared to the R(+) form or the racemic mixture.
The table below summarizes key research findings on the impact of thiopental and related compounds on ATP concentrations.
| Study Focus | Compound(s) | Key Finding Regarding ATP |
| Action on Nervous Activity | Sodium Thiopental | Blocks consciousness by significantly limiting brain energy metabolism and impairing neuronal energy support. scirp.org |
| Cerebral Changes in Acute Brain Injury | Thiopental Sodium | Decreases the cerebral metabolic rate of O2 (CMRO2) and causes a reduction in ATP consumption in brain cells. nih.gov |
| Mitochondrial Effects & Neurotoxicity | Secobarbital, Amobarbital, Thiamylal | Inhibit mitochondrial respiration, which can limit oxidative ATP production and amplify ATP depletion during glucose deprivation. nih.gov |
| General Anesthetic Mechanisms | Isoflurane, Pentobarbital (B6593769), 1-phenoxy-2-propanol | Decrease cellular ATP levels by abolishing mitochondrial membrane potential, which inhibits mitochondrial ATP synthesis. nih.gov |
| Pharmacological Cerebral Protection | Thiopental | Reduces metabolic demand by decreasing intracellular ATP concentration, leading to decreased neuronal activity. nih.gov |
Biochemical Metabolism and Enzymatic Biotransformation of Thiopental Sodium
Hepatic Metabolism Pathways
The liver is the principal site of thiopental (B1682321) metabolism, where it is subjected to several key enzymatic processes. drugbank.comunil.chbrieflands.com These pathways include desulfuration, oxidation, and hydroxylation, which collectively transform the parent drug into various metabolites, most of which are pharmacologically inactive. drugbank.comwikipedia.org
A notable metabolic pathway for thiopental is the desulfuration of its thiobarbiturate ring, which results in the formation of pentobarbital (B6593769), an active metabolite. drugbank.comwikipedia.org This conversion involves the replacement of the sulfur atom at the C2 position of the barbiturate (B1230296) ring with an oxygen atom. While this pathway is considered relatively minor, the resulting pentobarbital can be present in concentrations that are approximately 3-10% of the parent drug concentration. drugbank.comnih.gov The formation of this active metabolite may have clinical implications, particularly in scenarios involving prolonged thiopental administration.
The primary routes for thiopental detoxification involve the modification of its side chains through oxidation and hydroxylation reactions. drugbank.com These processes, occurring in the liver, target the ethyl and 1-methylbutyl side chains attached to the barbiturate ring.
Oxidation of the terminal carbon atom of the 1-methylbutyl side chain leads to the formation of a carboxylic acid derivative, specifically 5-ethyl-5-(1'-methyl-3'-carboxypropyl)-2-thiobarbituric acid. wikipedia.org This particular metabolite is a major product of thiopental biotransformation and is believed to be a key driver of its detoxification, accounting for a significant portion of the renally excreted drug. drugbank.com Additionally, hydroxylation of the side chains can occur, resulting in the formation of alcohol metabolites, such as 5-ethyl-5-(1'-methyl-3'-hydroxybutyl)-2-thiobarbituric acid. wikipedia.org Both the carboxylic acid and alcohol metabolites are considered pharmacologically inert. drugbank.com
Table 1: Major Metabolic Pathways of Thiopental
| Metabolic Pathway | Description | Resulting Metabolite(s) | Pharmacological Activity |
| Ring Desulfuration | Replacement of the sulfur atom with an oxygen atom on the barbiturate ring. | Pentobarbital | Active |
| Side Chain Oxidation | Oxidation of the 1-methylbutyl side chain. | Carboxylic acid derivatives | Inactive |
| Side Chain Hydroxylation | Addition of a hydroxyl group to the side chains. | Alcohol derivatives | Inactive |
Oxidation and Hydroxylation of Side Chains
Role of Cytochrome P450 (CYP) Enzymes
The biotransformation of thiopental, like many other drugs, is heavily reliant on the cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases primarily located in the liver. cambridge.orgopenanesthesia.org These enzymes are responsible for catalyzing the oxidative metabolism of a wide array of xenobiotics, including barbiturates. openanesthesia.orgnih.gov
While the specific CYP isoenzymes responsible for thiopental metabolism have not been fully elucidated, it is known that barbiturates, in general, are metabolized by several CYP families, including CYP2B, CYP2C, and CYP3A. nih.gov For instance, phenobarbital (B1680315), a structurally related barbiturate, is known to be a substrate for CYP2C19. nih.gov Furthermore, CYP3A4 is recognized as a major enzyme in the metabolism of numerous drugs and is known to be involved in the biotransformation of other anesthetics. openanesthesia.orgresearchgate.netbohrium.com It is plausible that these same isoenzymes play a role in the oxidative metabolism of thiopental's side chains.
A significant characteristic of barbiturates, including thiopental, is their ability to induce the expression of hepatic microsomal enzymes, particularly those of the cytochrome P450 system. nih.govlitfl.comyoutube.com This enzyme induction leads to an increased rate of metabolism for both the inducing drug and other co-administered drugs that are substrates for the induced enzymes. youtube.com Chronic or prolonged administration of high doses of thiopental can lead to metabolic autoinduction, where the drug accelerates its own metabolism. unil.ch This phenomenon can result in the development of tolerance, where higher doses are required to achieve the same effect. The induction of CYP enzymes like CYP1A2, CYP2B6, CYP2C9, and CYP3A4/5 by barbiturates such as phenobarbital is well-documented and highlights the potential for significant drug-drug interactions. nih.govwikipedia.orgyoutube.com
Factors Influencing Metabolic Rate in Research Models
The metabolic rate of S(-)-Thiopental sodium is not constant but is influenced by a range of physiological, pathological, and biochemical factors. Research using various animal models has elucidated how these variables can alter the biotransformation and clearance of the compound.
Species and Tissue Specificity
The metabolism of thiopental exhibits considerable variability across different species and even among different tissues within the same organism. The liver is the principal organ for drug metabolism, though other tissues like the gastrointestinal tract, skin, lungs, and kidneys also contribute studylib.net. In vitro studies have demonstrated that liver, kidney, brain, muscle, heart, and jejunum tissues are all capable of metabolizing thiopental europa.eu.
Research in female albino rats indicated a metabolic rate of 10% per hour during the initial six hours, with 90% of the substance metabolized within 12 hours europa.eu. In rabbits, the liver and kidney were the primary sites for metabolizing thiopental into its corresponding carboxylic acid europa.eu. Studies in dogs have shown that thiopental is almost entirely metabolized, yet only trace amounts of its carboxylic acid derivatives are found in the urine europa.eu. The pharmacokinetics have also been compared in rabbits, sheep, and dogs to understand species-specific differences in distribution and metabolism nih.gov.
Table 1: Species-Specific Metabolic Observations for Thiopental Sodium
| Research Model | Key Metabolic Findings | Reference |
|---|---|---|
| Rats (Female, Albino) | Metabolic rate of 10% per hour for the first 6 hours; 90% metabolized at 12 hours. | europa.eu |
| Rabbits | Primarily metabolized in the liver and kidney to the corresponding carboxylic acid. | europa.eu |
| Dogs | Almost completely metabolized, but only traces of carboxylic acid derivatives were detected in urine. | europa.eu |
| Mice (ICR-JCL) | Used to study the influence of liver impairment on thiopental action. | studylib.net |
| Chickens | Oxidative stress was found to increase plasma concentration and alter the pharmacokinetic profile, slowing clearance. | ekt.grresearchgate.net |
Pathophysiological Influences
The functional state of key metabolic organs, particularly the liver, significantly impacts the rate of thiopental biotransformation. In research models of liver impairment, such as those induced by carbon tetrachloride in mice, the effects of thiopental are altered, highlighting the liver's central role in its clearance studylib.net. Studies in patients with cirrhosis showed a decreased intrinsic clearance of thiopental, suggesting a reduced capacity for its metabolism nih.gov.
The kidneys also play a role, as they are involved in the excretion of thiopental metabolites nih.gov. Research in dogs has been conducted to evaluate liver and kidney function following thiopental administration ekb.eg. While the liver is the primary site of biotransformation, renal function is crucial for the elimination of the resulting water-soluble metabolites.
Table 2: Effect of Organ Impairment on Thiopental Metabolism
| Condition | Research Model | Observed Effect on Metabolism/Pharmacokinetics | Reference |
|---|---|---|---|
| Liver Cirrhosis | Humans | Insignificant decrease in intrinsic clearance, suggesting a potentially decreased metabolic capacity. | nih.gov |
| Chemically-Induced Liver Injury | Mice | Altered anesthetic action, demonstrating the liver's importance in metabolism. | studylib.net |
| Oxidative Stress | Chickens | Decreased clearance and increased elimination half-life. | ekt.grresearchgate.net |
Biochemical and Systemic Factors
This redistribution phenomenon means that even with the induction or inhibition of metabolic enzymes, the clinical effect after a single dose is not significantly altered. The slow release from fat deposits is the primary determinant of the drug's availability for metabolism unil.ch.
Co-administration of other drugs can also influence metabolic pathways. For instance, cimetidine, a known inhibitor of hepatic microsomal enzymes, was found to significantly increase the conversion of thiopental to its active metabolite, pentobarbital nih.gov. This suggests that while redistribution is key, enzymatic pathways can be altered by interacting substances. Furthermore, in rats, morphine was found to prolong the half-life of thiopental in the brain, indicating a potential interaction affecting its disposition and metabolism within the central nervous system nih.gov.
Non Clinical and Pre Clinical Pharmacological Research on S Thiopental Sodium
In vitro Studies on Cellular Systems
In vitro research provides a controlled environment to investigate the direct effects of S(-)-Thiopental sodium on neuronal cells, isolating its actions from systemic physiological influences.
Studies using neuronal cell cultures and brain slice preparations have been instrumental in characterizing the electrophysiological impact of this compound. In models utilizing rat hippocampal slices, Thiopental (B1682321) has been shown to suppress synaptic responses. unesp.br It decreases facilitation and increases inhibition, primarily at synapses mediated by the neurotransmitter GABA, specifically acting on GABA-A receptors. unesp.br Activation of these receptors increases chloride conductance and reduces calcium currents, leading to decreased brain activity. unesp.br
Research on neurons in the sensorimotor cortex demonstrated that Thiopental blocks tonic activating reactions to the neurotransmitter acetylcholine (B1216132). scirp.org However, the excitatory functions associated with glutamate (B1630785) receptors and ion mechanisms appear resistant to the actions of Thiopental. scirp.orgresearchgate.net Studies using micro-electrode arrays (MEAs) to record from neuronal networks derived from human induced pluripotent stem cells (hiPSCs) represent a modern approach to investigate the electrophysiological effects of neuroactive compounds like Thiopental. nih.gov These models allow for detailed analysis of changes in firing patterns and network dynamics upon drug application. nih.gov
Further studies on cortical neurons from rats have explored the interactions of Thiopental with other neuroactive compounds. For instance, in models of N-methyl-D-aspartate (NMDA)-induced neurotoxicity, Thiopental demonstrated neuroprotective effects. nih.gov
The potential for this compound to protect neurons from damage caused by lack of oxygen (hypoxia) has been a significant area of in vitro investigation. In rat hippocampal slice models, Thiopental has been found to mitigate the detrimental effects of hypoxia. elsevierpure.comahajournals.org One key finding is its ability to prevent or delay the onset of "spreading depression," a wave of profound depolarization of neurons that is a critical factor in hypoxic/ischemic neural damage. elsevierpure.com In one study, spreading depression occurred in 89% of control slices during anoxia, whereas Thiopental treatment significantly reduced this occurrence to just 5.9%. elsevierpure.com
Thiopental directly attenuates several key pathological changes that occur in neurons during hypoxia. ahajournals.org It lessens cellular depolarization, improves the recovery of the resting potential after the hypoxic period, and ameliorates the disruption of ionic gradients. ahajournals.org Specifically, it has been shown to reduce the influx of sodium and calcium ions and the efflux of potassium ions. ahajournals.org These direct neuronal protective effects are observed independently of the vascular or systemic effects that occur in whole-animal models. ahajournals.org
Studies on cortical neuron cultures from embryonic rats have also demonstrated Thiopental's neuroprotective capabilities during prolonged hypoxic episodes. nih.gov The survival rate of neurons was significantly improved when Thiopental was present during hypoxic conditions, with maximal protection often achieved when combined with hypothermia. nih.gov
Table 1: Neuroprotective Effects of Thiopental Sodium (TPS) in Hypoxic Conditions
| Model System | Condition | Key Finding | Reference |
|---|---|---|---|
| Rat Hippocampal Slices | 3 min Anoxia | Reduced incidence of spreading depression from 89% to 5.9%. | elsevierpure.com |
| Rat Hippocampal Slices (CA1 Pyramidal Cells) | 10 min Hypoxia | Improved recovery of resting potential (89% vs. 31% in controls). | ahajournals.org |
| Rat Hippocampal Slices (CA1 Pyramidal Cells) | 10 min Hypoxia | Attenuated increase in cellular sodium (140% vs. 193%) and calcium (111% vs. 197%). | ahajournals.org |
| Rat Cortical Neuron Cultures | 24 hr Hypoxia | Increased neuronal survival rate, especially when combined with hypothermia (e.g., 91.4% survival with deep hypothermia and 40 µM TPS). | nih.gov |
| Rat Cortical Neuron Cultures | 48 hr Hypoxia | Highest survival rate observed with deep hypothermia and 40 µM or 400 µM TPS (90.9% and 91.1% respectively). | nih.gov |
Animal Model Research in Neuropharmacology
Research in animal models, particularly rodents, has been crucial for understanding the systemic effects of this compound on the central nervous system, including its sedative, depressant, and nociceptive properties.
The effect of this compound on pain perception is complex, with conflicting evidence from animal studies regarding whether it produces analgesia (pain relief) or hyperalgesia (increased sensitivity to pain). unesp.brnih.gov Several studies in rats have reported a hyperalgesic effect, particularly at lower, non-hypnotic doses. unesp.br One study involving young rats found that Thiopental administration induced a hyperalgesic response, measured by a reduction in the tail-flick latency (the time it takes for a rat to move its tail from a heat source), and this effect persisted for weeks. unesp.br Another study in rats found that Thiopental lowered the claw pain threshold, indicating hyperalgesia. nih.gov This effect was linked to a reduction in endogenous adrenaline levels, suggesting that the hyperalgesia is mediated, at least in part, by its influence on catecholamine systems. nih.gov The hyperalgesic effect observed in some rodent studies has been attributed to the activation of the GABA-A receptor. unesp.br
Table 2: Effects of Thiopental on Nociceptive Responses in Rodent Models
| Animal Model | Nociceptive Test | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Young Rats (21 days old) | Tail-flick latency | Reduction in latency (hyperalgesia) that persisted for weeks. | Action on GABA-A receptors. | unesp.br |
| Intact Rats | Claw pain threshold | Decreased pain threshold (hyperalgesia). | Reduction in endogenous adrenaline production. | nih.gov |
Gene Expression Studies in Developing Brains
Research into the effects of this compound on the developing brain has included investigations into its impact on gene expression, particularly concerning neurotransmitter systems. One area of focus has been the GABAergic system, which is crucial for brain development. nih.gov
A study conducted on newborn male Wistar rats investigated the effects of neonatal administration of sodium thiopental on the expression of genes responsible for synthesizing GABA: glutamic acid decarboxylase 65 (GAD65) and glutamic acid decarboxylase 67 (GAD67). nih.gov In this research, rats were administered sodium thiopental daily for 11 days during a critical period of neural development (from 4 to 14 days after birth). The expression of GAD65 and GAD67 mRNA in the hippocampus was then analyzed at two time points: the neonatal period and in adulthood (45 days after birth). nih.gov
The findings revealed that while there was no significant effect on the expression of these genes during the neonatal period, a significant downregulation of both GAD65 and GAD67 gene expression was observed in the hippocampus of rats that had reached adulthood. nih.gov This suggests a latent effect of early-life exposure to the compound, potentially impacting the maturation and function of the GABAergic system later in life. nih.gov The downregulation of these key GABA-synthesizing enzymes indicates a potential disruption in the normal developmental trajectory of inhibitory neurotransmission. nih.gov
Table 1: Effect of Neonatal Sodium Thiopental Administration on GAD65 and GAD67 Gene Expression in Rat Hippocampus
| Gene | Time of Analysis | Finding | Reference |
| GAD65 | Neonatal Period | No significant effect on mRNA expression | nih.gov |
| GAD65 | Adulthood (Day 45) | Significant downregulation of mRNA expression | nih.gov |
| GAD67 | Neonatal Period | No significant effect on mRNA expression | nih.gov |
| GAD67 | Adulthood (Day 45) | Significant downregulation of mRNA expression | nih.gov |
Interaction Studies with Other Neuroactive Compounds in Animals
The pharmacological effects of this compound can be significantly altered when administered in conjunction with other neuroactive compounds. Animal studies have been instrumental in elucidating the nature of these interactions, which often involve potentiation of sedative and anesthetic effects.
Investigations in rats have demonstrated a significant interaction between morphine and thiopental. nih.gov While morphine alone produced only mild sedation, its pre-administration markedly prolonged the duration of thiopental-induced sleep. nih.gov Interestingly, the brain concentration of thiopental was lower in morphine-pretreated animals at the onset of sleep, and these animals awoke with lower brain thiopental concentrations compared to controls. nih.gov This suggests that morphine may lower the brain's threshold for the hypnotic effects of thiopental. nih.gov
The interaction of thiopental with antimalarial drugs has also been explored in Wistar rats. who.int Both quinine (B1679958) and artesunate (B1665782) were found to significantly potentiate thiopental-induced sleep. who.int In higher doses of quinine, the onset of sleep was quicker, and the duration was significantly prolonged. Similarly, larger doses of artesunate also increased the duration of sleep, suggesting that these compounds possess central nervous system properties that may interact with the GABAergic or serotonergic systems involved in sleep regulation. who.int
Studies combining thiopental with other anesthetic agents, such as ketamine, have also been performed. In rats, the co-administration of ketamine and thiopental resulted in a longer duration of anesthesia than when either agent was used alone at a higher dose. archivesofmedicalscience.com
Pharmacokinetic interactions have been observed with non-steroidal anti-inflammatory drugs (NSAIDs). In a study involving female dogs, the co-administration of phenylbutazone (B1037) with thiopental sodium led to significant changes in thiopental's pharmacokinetic profile. researchgate.net Phenylbutazone increased the elimination half-life and the volume of distribution of thiopental while reducing its elimination rate and clearance. researchgate.net This interaction is thought to be due to an increase in the unbound fraction of thiopental, leading to quicker distribution into the brain and a longer duration of anesthesia. researchgate.net
Structure Activity Relationships Sar and Analog Development of Barbiturates
Molecular Determinants of Receptor Affinity and Efficacy
The primary mechanism of action for thiopental (B1682321) is the potentiation of the neurotransmitter γ-aminobutyric acid (GABA) at the GABA-A receptor, which is a ligand-gated ion channel. nih.govdrugbank.com The affinity and efficacy of barbiturates at this receptor are governed by specific molecular features of the barbituric acid core and its substituents.
The Barbiturate (B1230296) Core and C5 Substituents: For a compound to exhibit sedative-hypnotic activity, the barbituric acid ring must be substituted at the C5 position with two alkyl or aryl groups. cutm.ac.in The nature of these substituents critically influences the compound's lipophilicity, which in turn affects its ability to cross the blood-brain barrier and its duration of action.
Lipophilicity and Potency: Increasing the lipophilicity of the C5 substituents generally increases hypnotic potency. Aromatic or alicyclic groups at this position tend to confer greater potency than aliphatic groups with the same number of carbon atoms. cutm.ac.in
Chain Length and Duration of Action: There is an inverse relationship between the total number of carbon atoms in the C5 side chains and the duration of action. Longer or branched chains, which are more susceptible to metabolic oxidation, typically result in shorter-acting compounds. youtube.com For optimal activity, the total number of carbon atoms in both C5 side chains is typically between six and ten. cutm.ac.inyoutube.com
The C2 Position: Thiobarbiturates vs. Oxybarbiturates: A key structural feature of thiopental is the replacement of the oxygen atom at the C2 position of the barbiturate ring with a sulfur atom, classifying it as a thiobarbiturate. nih.gov This single atomic substitution has profound pharmacological consequences.
Increased Lipophilicity: The C2 sulfur atom significantly increases the lipid solubility of the molecule compared to its oxygen analog, pentobarbital (B6593769). nih.govresearchgate.net This high lipophilicity allows for rapid penetration into the central nervous system, resulting in a much faster onset of action. youtube.com
Enhanced Potency: Thiobarbiturates like thiopental are generally more potent than their corresponding oxybarbiturate counterparts. Studies comparing thiopental and pentobarbital on GABA-A receptors have shown that thiopental is more efficient at activating and modulating the receptor. researchgate.net
Stereoselectivity: Thiopental has a chiral center at the C5 carbon bearing the 1-methylbutyl group, and thus exists as two stereoisomers: S(-)-thiopental and R(+)-thiopental. Research has demonstrated that the interaction with the GABA-A receptor is stereoselective. The S(-) enantiomer is significantly more potent than the R(+) enantiomer in potentiating the effects of GABA. nih.govnih.gov This suggests a specific spatial arrangement is required for optimal interaction with the binding site on the receptor. One study found S(-)-thiopental to be approximately two-fold more potent than R(+)-thiopental at GABA-A receptors expressed in Xenopus oocytes. nih.govnih.gov
| Compound | EC₅₀ (µM) with 3 µM GABA |
| S(-)-Thiopental | 26.0 |
| R(+)-Thiopental | 52.5 |
| Racemic Thiopental | 35.9 |
| Racemic Pentobarbital | 97.0 |
EC₅₀ is the concentration of a drug that gives a half-maximal response. A lower EC₅₀ indicates greater potency. Data sourced from studies on human GABA-A receptors expressed in Xenopus laevis oocytes. nih.gov
Rational Design and Synthesis of Thiopental Sodium Analogs
The rational design of thiopental analogs aims to modify its pharmacological profile by systematically altering its chemical structure. Based on SAR principles, medicinal chemists can synthesize new thiobarbiturates with potentially improved properties, such as altered potency, duration of action, or target specificity.
The synthesis of thiobarbiturate analogs typically involves the condensation of a substituted malonic ester with thiourea. nih.gov The key to creating diverse analogs lies in the synthesis of various substituted malonates, which will ultimately form the C5 position of the thiobarbiturate ring.
One synthetic strategy focuses on creating novel lipophilic thiobarbiturates. This can be achieved through a multi-step synthesis where the first step involves a manganese(III) acetate-mediated reaction to generate a carbon-carbon bond between a terminal alkene and a malonate. nih.gov This method allows for the introduction of a wide variety of lipophilic side chains at the C5 position, which can then be cyclized with thiourea to yield the final thiobarbiturate analog. This approach provides a pathway to new compounds that could be evaluated for anesthetic or anticonvulsant potential. nih.gov
Another area of rational design involves synthesizing analogs for different therapeutic targets. For example, researchers have synthesized a series of thiobarbiturate and bis-thiobarbiturate analogs by condensing 1,3-diethylthiobarbituric acid with various aromatic aldehydes. researchgate.net These modifications at the active methylene position (C5) were designed to explore the compounds' potential as urease inhibitors. This demonstrates how the thiobarbiturate scaffold can be rationally modified to interact with different biological targets beyond the GABA-A receptor. researchgate.net
Computational Approaches in Barbiturate SAR
Computational chemistry has become an indispensable tool for elucidating the SAR of barbiturates, providing insights that guide the rational design of new analogs. These methods allow for the prediction of biological activity and the study of drug-receptor interactions at a molecular level.
Quantitative Structure-Activity Relationship (QSAR): QSAR studies attempt to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For barbiturates, QSAR models have been developed to predict their anticonvulsant activity and physicochemical properties like lipophilicity (LogP) and polarizability. nih.govechemcom.comechemcom.com
These studies involve calculating various molecular descriptors (e.g., electronic, topological, geometrical) for a set of barbiturate analogs and then using statistical methods like regression analysis to find correlations with their measured biological effects. nih.gov Such models can help identify the key molecular properties—the pharmacophore—that are essential for activity. For instance, QSAR studies have suggested that for certain anticonvulsant activities, barbiturate lipophilicity and geometry are critical, while for others, electronic properties are more relevant. nih.gov
Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. Docking studies of thiopental with the GABA-A receptor help to visualize the potential binding modes and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the drug-receptor complex. texilajournal.com For example, a docking study of several intravenous anesthetics reported a docking score of -6.9 kcal/mol for thiopental at the GABA-A receptor, indicating a strong binding affinity. texilajournal.com By understanding these interactions, researchers can predict how structural modifications to the thiopental molecule might affect its binding affinity and, consequently, its potency. This in-silico approach allows for the screening of virtual libraries of potential analogs, prioritizing the most promising candidates for chemical synthesis and biological testing.
Advanced Analytical Methodologies for S Thiopental Sodium Research
Chromatographic Techniques (e.g., HPLC, GC-MS)
Chromatographic methods are fundamental for the separation, identification, and quantification of thiopental (B1682321) from various samples, including pharmaceutical formulations and biological fluids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a robust and widely adopted method for thiopental analysis. Research has focused on developing rapid, sensitive, and specific methods. For instance, a study detailed an RP-HPLC method using an ODS (octadecylsilane) column with a mobile phase of potassium dihydrogen phosphate (B84403) (KH2PO4) solution and methanol (B129727) (40:60 v/v). researchgate.netdrugbank.com This method demonstrated high linearity and sensitivity, with a limit of detection (LOD) of 14.4 µg/mL and a limit of quantification (LOQ) of 43.6 µg/mL. researchgate.netdrugbank.com Such methods are invaluable for quality control in pharmaceutical manufacturing and for stability studies. researchgate.net The system-to-system reproducibility of HPLC methods for thiopental has also been rigorously tested, showing excellent precision in retention times and peak areas across different instruments and laboratories, which is critical for method transfer and validation. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides high specificity and sensitivity for the determination of thiopental, particularly in biological matrices like plasma. cam.ac.uk A typical GC-MS assay involves sample preparation, often an acidic extraction with a solvent like ethyl acetate (B1210297), followed by separation on a capillary column. cam.ac.uk The mass selective detector, operating in single ion monitoring (SIM) mode, allows for precise quantification. cam.ac.uk Validated GC-MS methods have achieved detection limits as low as 10 ng/mL for thiopental in human plasma, with excellent intra-day (4.0%) and inter-day (7.1%) variability at concentrations of 5 µg/mL. cam.ac.uk However, challenges with GC methods can include the thermal instability of the compound and the potential for incomplete derivatization. ijpsdronline.com
| Technique | Parameter | Value/Condition | Reference |
| HPLC | Column | ODS (150 mm × 4.6 mm × 5 µm) | researchgate.netdrugbank.com |
| Mobile Phase | KH2PO4 solution: Methanol (40:60) | researchgate.netdrugbank.com | |
| Flow Rate | 1.2 mL/min | researchgate.netdrugbank.com | |
| Detection | UV at 230 nm | researchgate.netdrugbank.com | |
| Linearity (R²) | 0.9997 | researchgate.netdrugbank.com | |
| Limit of Detection (LOD) | 14.4 µg/mL | researchgate.netdrugbank.com | |
| Limit of Quantification (LOQ) | 43.6 µg/mL | researchgate.netdrugbank.com | |
| GC-MS | Sample Type | Human Plasma | cam.ac.uk |
| Column | RTX-1 (15 m x 0.25 mm, 0.5 µm film) | cam.ac.uk | |
| Detection | Mass Selective Detector (SIM mode) | cam.ac.uk | |
| Limit of Detection (LOD) | 10 ng/mL | cam.ac.uk | |
| Inter-day Variability | 7.1% (at 5 µg/mL) | cam.ac.uk |
Spectroscopic Methods (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for the structural elucidation and sensitive detection of S(-)-Thiopental sodium. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools in this regard.
Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the chemical structure of thiopental. 13C NMR spectra provide detailed information about the carbon skeleton of the molecule, allowing for unambiguous identification. nih.gov While NMR is a powerful tool for structural analysis of the pure substance, its sensitivity is generally lower than mass spectrometry, making it less suitable for quantification in biological samples. researchgate.net
Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS/MS), offers exceptional sensitivity and specificity for quantifying thiopental in complex mixtures. mdpi.comnih.gov High-throughput LC-MS/MS methods have been developed using robotic on-line solid-phase extraction (SPE) for sample cleanup. mdpi.comnih.gov Detection is typically performed with a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides two levels of mass filtering for high selectivity. For thiopental, a common MRM transition is from the precursor ion (m/z 241) to a specific product ion (m/z 58). mdpi.comnih.gov These methods are linear over a wide concentration range and demonstrate high recovery and minimal matrix effects, making them ideal for pharmacokinetic studies. mdpi.comnih.gov
| Technique | Parameter | Value/Condition | Reference |
| LC-MS/MS | Sample Type | Human Plasma | mdpi.comnih.gov |
| Sample Preparation | On-line Solid Phase Extraction (SPE) | mdpi.comnih.gov | |
| Analytical Column | C18 XTerra® | mdpi.comnih.gov | |
| Ionization Mode | Negative Ionization | mdpi.comnih.gov | |
| MS Detector | QTrap 5500 Mass Spectrometer | mdpi.comnih.gov | |
| MRM Transition (Thiopental) | 241 → 58 | mdpi.comnih.gov | |
| MRM Transition (Internal Std) | 246 → 58 (for thiopental-d5) | mdpi.comnih.gov | |
| Linearity Range | 6–600 ng/mL | mdpi.comnih.gov |
Electrophysiological Recording Techniques for Receptor Function
The primary molecular target for thiopental's anesthetic action is the γ-aminobutyric acid type A (GABAA) receptor, a ligand-gated chloride ion channel. ijpsdronline.com Electrophysiological techniques, such as the two-electrode voltage-clamp recording method, are crucial for studying the functional effects of this compound on these receptors.
These studies are often conducted using Xenopus laevis oocytes that have been engineered to express specific subtypes of human GABAA receptors (e.g., α1β2γ2). nih.gov By applying GABA to the oocyte, a baseline chloride current can be measured. The modulatory effect of thiopental is then assessed by co-applying it with GABA and measuring the potentiation of the GABA-induced current. nih.gov
Research using this technique has demonstrated a clear stereoselective interaction of thiopental with the GABAA receptor. S(-)-Thiopental was found to be approximately twofold more potent than R(+)-Thiopental in potentiating the effect of GABA. nih.gov This pharmacodynamic difference at the receptor level is consistent with the observed twofold greater hypnotic potency of the S(-) enantiomer in vivo. nih.gov Such findings underscore the importance of studying the individual enantiomers to understand the compound's mechanism of action fully.
| Compound | EC50 (Potentiation of 3 µM GABA) | Experimental System | Reference |
| S(-)-Thiopental | 20.6 ± 3.2 µM | Human α1β2γ2 GABAA Receptors in Xenopus Oocytes (with BAPTA) | nih.gov |
| R(+)-Thiopental | 36.2 ± 3.2 µM | Human α1β2γ2 GABAA Receptors in Xenopus Oocytes (with BAPTA) | nih.gov |
| rac-Thiopental | 35.9 ± 4.2 µM | Human α1β2γ2 GABAA Receptors in Xenopus Oocytes | nih.gov |
Molecular Modeling and Docking Studies
Molecular modeling and docking are powerful computational tools used to predict and analyze the interaction between a ligand, such as S(-)-Thiopental, and its target protein at an atomic level. These in silico techniques complement experimental data from electrophysiology and are used to hypothesize the specific binding site and orientation of the drug within the GABAA receptor.
The process typically involves several steps. First, a three-dimensional structural model of the target receptor is obtained, often from protein databases (PDB) using structures determined by X-ray crystallography or cryo-electron microscopy (cryo-EM). The structure of the S(-)-Thiopental molecule is then prepared and optimized. Docking software, such as AutoDock, is used to systematically place the ligand into potential binding sites on the receptor surface and within its transmembrane domains.
Each potential binding pose is scored based on a calculated binding energy (or docking score), with lower energy values indicating a more favorable interaction. mdpi.com For instance, studies on other GABAA receptor modulators have reported binding affinities in the range of -6.0 to -9.0 kcal/mol. mdpi.com These studies help identify key amino acid residues that may form hydrogen bonds or hydrophobic interactions with the ligand, guiding further research, such as site-directed mutagenesis, to validate the binding site experimentally. The stereoselectivity observed in electrophysiological studies, where S(-)-Thiopental is more potent, can be rationalized through docking studies by demonstrating a more favorable binding energy and a better fit of the S(-) enantiomer into the chiral binding pocket of the GABAA receptor compared to the R(+) enantiomer. researchgate.netnih.gov
Future Directions and Emerging Research Areas for S Thiopental Sodium
Elucidation of Unidentified Metabolic Isoenzymes
The metabolism of thiopental (B1682321) is primarily hepatic, involving oxidation and desulfuration. hiv-druginteractions.org While it is established that barbiturates are substrates for cytochrome P450 (CYP) enzymes, particularly the 2B and 2C families in animal models, the specific human isoenzymes responsible for the metabolism of S(-)-Thiopental sodium have not been definitively identified. hiv-druginteractions.orgnih.gov It is known that barbiturates can induce CYP3A4 in humans, but the primary metabolic pathways for thiopental itself remain to be fully elucidated. hiv-druginteractions.org
Future research should focus on identifying the specific CYP450 isoenzymes involved in the biotransformation of this compound in humans. This knowledge would be crucial for predicting and understanding drug-drug interactions, as well as inter-individual variability in patient response. nih.govdrugbank.com Pinpointing these metabolic pathways could lead to more personalized medicine approaches, optimizing therapeutic outcomes and minimizing potential adverse effects.
Table 1: Key Research Questions Regarding this compound Metabolism
| Research Question | Rationale | Potential Impact |
| Which specific human CYP450 isoenzymes are primarily responsible for the metabolism of this compound? | To understand the basis of inter-individual variability in drug response and potential for drug-drug interactions. | Improved dosing strategies and prediction of adverse events. |
| What is the clinical significance of the formation of the active metabolite, pentobarbital (B6593769), from this compound? | To determine the contribution of this metabolite to the overall pharmacodynamic effect and potential for drug accumulation. hiv-druginteractions.org | More accurate pharmacokinetic and pharmacodynamic modeling. |
| Are there significant pharmacogenomic variations in the enzymes that metabolize this compound? | To identify genetic factors that influence how individuals process the drug. | Development of genetic screening tools to guide therapy. |
Investigation of Long-Term Neurological Effects in Developing Organisms (Pre-clinical)
Pre-clinical studies have raised concerns about the potential long-term neurological effects of general anesthetics, including thiopental, on the developing brain. nih.govmdpi.com Animal studies have indicated that exposure to thiopental during critical periods of brain development can lead to neuronal apoptosis and may have detrimental effects on neurodevelopment and cognitive function. nih.govmdpi.com
In neonatal rat models, thiopental has been shown to cause neuronal degeneration and promote apoptosis of neuronal brain cells. nih.gov The proposed mechanisms include a decrease in the synthesis of GABA from glutamic acid and an increase in the expression of apoptotic proteins. nih.gov Additionally, neurotoxic effects in neonatal rat brains have been linked to reactive oxidative stress. nih.gov However, it's noteworthy that in some animal models, thiopental did not appear to worsen sevoflurane-induced neurotoxicity, suggesting a complex interaction between different anesthetic agents. nih.gov One study in young rats demonstrated that a single dose of thiopental induced a hyperalgesic response that persisted for weeks, indicating potential long-term alterations in nociceptive processing. unesp.br
Further pre-clinical research is essential to delineate the precise mechanisms of thiopental-induced neurotoxicity in the developing brain. Future studies should aim to identify the specific neuronal populations at risk, the critical windows of vulnerability, and the long-term behavioral and cognitive consequences of early-life exposure. Understanding these factors is crucial for developing strategies to mitigate potential harm in pediatric and obstetric anesthesia.
Table 2: Summary of Pre-clinical Findings on Neurological Effects of Thiopental in Developing Organisms
| Animal Model | Key Findings | Potential Mechanisms | Reference |
| Neonatal Rats | Neuronal degeneration and apoptosis | Decreased GABA synthesis, increased apoptotic protein expression, reactive oxidative stress | nih.gov |
| Young Rats | Persistent hyperalgesia | Alterations in central neurotransmitter systems, particularly the GABAergic system | unesp.br |
Development of Novel Allosteric Modulators Based on Thiopental Scaffolds
The thiopental molecule, with its barbiturate (B1230296) core, represents a scaffold that could potentially be modified to create novel allosteric modulators of various receptors. While thiopental itself is a positive allosteric modulator of the GABA-A receptor, its non-selective nature presents challenges. wikipedia.orgmdpi.com The development of new compounds based on the thiopental structure could lead to agents with greater receptor subtype selectivity and improved therapeutic profiles.
Future research in this area would involve medicinal chemistry efforts to synthesize and screen libraries of thiopental analogues. The goal would be to identify compounds that retain the desired modulatory activity at specific receptor subtypes while minimizing off-target effects. This approach could yield novel therapeutics for a range of conditions, including epilepsy, anxiety disorders, and insomnia, with potentially fewer side effects than traditional barbiturates. The discovery of novel positive allosteric modulators for other receptor systems, such as opioid or nicotinic acetylcholine (B1216132) receptors, demonstrates the feasibility and potential of this strategy. researchgate.netnih.govnih.gov
Further Exploration of Non-GABA-A Receptor Mediated Actions
While the primary mechanism of action of this compound is the potentiation of GABA-A receptor function, evidence suggests that it also interacts with other receptor systems. wikipedia.org Thiopental is considered a relatively non-selective compound that can bind to a superfamily of ligand-gated ion channels. wikipedia.org For instance, clinically relevant concentrations of thiopental have been shown to block neuronal nicotinic acetylcholine receptors (nAChR). wikipedia.org There is also evidence to suggest potential interactions with 5-HT3 and glycine (B1666218) receptors. wikipedia.orgnih.gov
The ability of thiopental to decrease the cerebral metabolic rate of oxygen consumption (CMRO2) and intracranial pressure is a key aspect of its clinical use in neuroanesthesia. openanesthesia.org While GABA-A receptor modulation contributes to these effects, it is plausible that actions at other receptors or cellular targets are also involved.
Future investigations should aim to systematically characterize the effects of this compound on a broader range of neuronal receptors and ion channels. A deeper understanding of these non-GABA-A receptor-mediated actions could reveal novel therapeutic applications for thiopental or its derivatives and provide a more complete picture of its pharmacological profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
